molecular formula C26H29N3O B2738981 1-(4-Benzyl-piperazin-1-yl)-3-carbazol-9-yl-propan-2-ol CAS No. 300837-66-5

1-(4-Benzyl-piperazin-1-yl)-3-carbazol-9-yl-propan-2-ol

Cat. No.: B2738981
CAS No.: 300837-66-5
M. Wt: 399.538
InChI Key: XKOVUBDUNUHXSO-UHFFFAOYSA-N
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Description

1-(4-Benzyl-piperazin-1-yl)-3-carbazol-9-yl-propan-2-ol is a complex organic compound that features a piperazine ring, a benzyl group, and a carbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzyl-piperazin-1-yl)-3-carbazol-9-yl-propan-2-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine derivative, followed by the introduction of the benzyl group and the carbazole moiety. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metals.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzyl-piperazin-1-yl)-3-carbazol-9-yl-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Benzyl-piperazin-1-yl)-3-carbazol-9-yl-propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Benzyl-piperazin-1-yl)-3-carbazol-9-yl-propan-2-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on neurotransmitter receptors in the brain, modulating their activity and thereby exerting its therapeutic effects. The pathways involved can include the inhibition of certain enzymes or the activation of specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzylpiperidin-4-yl piperazine
  • (4-Benzyl-piperazin-1-yl)-pyridin-2-ylmethylene-amine

Uniqueness

1-(4-Benzyl-piperazin-1-yl)-3-carbazol-9-yl-propan-2-ol is unique due to the presence of both the piperazine and carbazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-carbazol-9-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O/c30-22(19-28-16-14-27(15-17-28)18-21-8-2-1-3-9-21)20-29-25-12-6-4-10-23(25)24-11-5-7-13-26(24)29/h1-13,22,30H,14-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOVUBDUNUHXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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